molecular formula C6H5BBrFO2 B572619 2-Bromo-4-fluorophenylboronic acid CAS No. 1217501-12-6

2-Bromo-4-fluorophenylboronic acid

Cat. No. B572619
M. Wt: 218.816
InChI Key: BHXVZYJULSWULU-UHFFFAOYSA-N
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Description

2-Bromo-4-fluorophenylboronic acid is a pharmaceutical intermediate . It can undergo cross-coupling with arenediazonium tetrafluoroborates in dioxane or methanol, catalyzed by palladium acetate in the absence of both added base and phosphine ligand . It can also be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .


Molecular Structure Analysis

The molecular formula of 2-Bromo-4-fluorophenylboronic acid is C6H5BBrFO2 . The average mass is 218.816 Da and the monoisotopic mass is 217.954987 Da .


Chemical Reactions Analysis

2-Bromo-4-fluorophenylboronic acid can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . It can also undergo cross-coupling with arenediazonium tetrafluoroborates in dioxane or methanol, catalyzed by palladium acetate .


Physical And Chemical Properties Analysis

The topological polar surface area of 2-Bromo-4-fluorophenylboronic acid is 40.5Ų . It has 2 hydrogen bond donor counts and 3 hydrogen bond acceptor counts . Unfortunately, no further physical and chemical properties were found in the available resources.

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

  • Application Summary : Boronic acids, including 2-Bromo-4-fluorophenylboronic acid, can be used as reactants in Suzuki-Miyaura cross-coupling reactions . These reactions are a popular method for forming carbon-carbon bonds, an essential process in the synthesis of many organic compounds .
  • Methods of Application : In a typical Suzuki-Miyaura reaction, a boronic acid is combined with a halide or pseudohalide under the presence of a palladium catalyst and a base . The reaction proceeds via oxidative addition, transmetalation, and reductive elimination to form the new carbon-carbon bond .
  • Results or Outcomes : The outcome of the reaction is the formation of a new organic compound with a carbon-carbon bond . The exact structure of the resulting compound will depend on the specific reactants used .

In addition to the Suzuki-Miyaura cross-coupling reactions I mentioned earlier, boronic acids are also used in other types of coupling reactions, such as Chan-Lam coupling and Liebeskind-Srogl coupling . These reactions are used to form carbon-nitrogen and carbon-sulfur bonds, respectively .

Furthermore, boronic acids are used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals . They can also be used in the preparation of boronic acid esters, which are used in a variety of chemical reactions .

In addition to the Suzuki-Miyaura cross-coupling reactions I mentioned earlier, boronic acids are also used in other types of coupling reactions, such as Chan-Lam coupling and Liebeskind-Srogl coupling . These reactions are used to form carbon-nitrogen and carbon-sulfur bonds, respectively .

Furthermore, boronic acids are used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals . They can also be used in the preparation of boronic acid esters, which are used in a variety of chemical reactions .

Safety And Hazards

2-Bromo-4-fluorophenylboronic acid is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Currently, 2-Bromo-4-fluorophenylboronic acid is used for experimental and research purposes . Its potential for future applications will depend on the outcomes of ongoing research and development efforts.

properties

IUPAC Name

(2-bromo-4-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BBrFO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHXVZYJULSWULU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)F)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BBrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681562
Record name (2-Bromo-4-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-fluorophenylboronic acid

CAS RN

1217501-12-6
Record name (2-Bromo-4-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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